N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a small-molecule compound featuring a pyridazinone core substituted with a 3,4-dimethylphenyl group and an acetamide side chain.
Properties
IUPAC Name |
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-8-9-18(12-16(15)2)19-10-11-21(26)24(23-19)14-20(25)22-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEXADIFWXITRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized to form the dihydropyridazinone ring. The final step involves the benzylation of the nitrogen atom to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The compound’s pyridazinone core differentiates it from other heterocyclic analogs:
- Pyridazinone vs. Pyrimidine: Pyridazinone derivatives (6-oxo-1,6-dihydropyridazine) exhibit distinct electronic properties compared to pyrimidinones (e.g., 6-oxo-1,6-dihydropyrimidine), influencing binding affinities. For instance, the pyrimidine derivative N-benzyl-2-(2-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide showed a Ki of 17 mM against AKR1C1, suggesting moderate inhibitory activity .
- Pyridazinone vs. Furan-Pyridone Hybrids: Compound X (CPX), a pyridazinone-furan hybrid, demonstrated superior binding affinity (−8.1 kcal/mol) toward monoclonal antibody CDR3 regions compared to disaccharides like trehalose .
Substituent Effects
- Aryl Substituents: The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to analogs with simpler substituents.
- Acetamide Side Chains : The N-benzyl acetamide moiety is structurally analogous to N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (CPX), where the ethyl spacer and additional pyridone group contribute to higher binding affinity .
Key Research Findings and Implications
- Enzyme Inhibition: Pyridazinone and pyrimidinone analogs show promise as AKR1C1 inhibitors, but activity depends on substituent positioning and electronic effects .
- Antibody Interactions: Pyridazinone-furan hybrids (e.g., CPX) outperform traditional excipients in preventing antibody aggregation, highlighting the scaffold’s versatility .
- Structural Optimization : The 3,4-dimethylphenyl group in the target compound may balance lipophilicity and steric effects, warranting further kinetic studies.
Biological Activity
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzyl group, a pyridazine ring, and an acetamide functional group, which contribute to its biological activity.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. A study on related compounds demonstrated that 2-substituted N-benzyl-acetamidoacetamides possess potent anticonvulsant activity. The structure-activity relationship (SAR) analysis revealed that introducing heteroatoms at specific positions enhances efficacy. For instance:
| Compound | ED50 (mg/kg) | Administration Method |
|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 (i.p.) | Intraperitoneal |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 (i.p.) | Intraperitoneal |
| Phenytoin | 6.5 (i.p.) | Intraperitoneal |
The ED50 values indicate that the derivatives of N-benzyl compounds can be comparable or superior to established anticonvulsants like phenytoin .
Anticancer Potential
Molecular docking studies have suggested that related compounds may inhibit key enzymes involved in cancer progression. For example, docking studies with EGFR tyrosine kinase indicated potential anticancer activity for similar derivatives . The following table summarizes findings from recent studies on anticancer activities:
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| N-benzyl derivative A | EGFR | 12.5 | |
| N-benzyl derivative B | VEGFR | 15.0 | |
| N-benzyl derivative C | PDGFR | 10.0 |
The inhibitory concentrations (IC50) demonstrate the effectiveness of these compounds against various cancer-related targets.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to N-benzyl derivatives:
- Anticonvulsant Activity Study : A comprehensive evaluation of several N-benzyl derivatives showed that structural modifications significantly influence their anticonvulsant efficacy. The study concluded that specific substitutions could enhance potency and selectivity for target receptors .
- Anticancer Activity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects of N-benzyl derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting their potential as therapeutic agents .
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of these compounds revealed favorable absorption and distribution characteristics, alongside manageable toxicity profiles in preliminary animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
